Quercimeritrin

Catalog No.
S623321
CAS No.
491-50-9
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercimeritrin

CAS Number

491-50-9

Product Name

Quercimeritrin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2

InChI Key

BBFYUPYFXSSMNV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Synonyms

quercetin 7-beta-O-glucoside, quercetin 7-O-glucoside, quercimeritrin

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

Quercimeritrin, also known as quercetin 7-O-beta-D-glucoside, is a flavonoid glycoside characterized by its chemical formula C21H20O12C_{21}H_{20}O_{12} and a molecular weight of 448.38 g/mol. It consists of a quercetin moiety linked to a glucose unit at the 7-position via a beta-glycosidic bond. This compound is naturally found in various plants, particularly in fruits, vegetables, and herbs, contributing to their antioxidant properties and potential health benefits .

  • Antioxidant activity: May help scavenge free radicals and protect cells from oxidative damage [].
  • Anti-inflammatory activity: May reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process [].
  • Antimicrobial activity: May exhibit activity against some bacteria and fungi [].

These properties of quercetin might also be applicable to quercimeritrin, but more research is needed to confirm its specific mechanisms.

  • High doses of quercetin may cause gastrointestinal upset [].
  • Quercetin may interact with certain medications, so it's crucial to consult a healthcare professional before consumption if taking any medications [].

Antioxidant Properties:

Quercimeritrin has been shown to exhibit significant antioxidant activity in various scientific studies. Studies have demonstrated its ability to scavenge free radicals, reduce oxidative stress, and protect cells from damage caused by oxidation [, ]. These properties suggest its potential role in preventing and managing various chronic diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers [, ].

Anti-inflammatory Effects:

Research suggests that quercetin, a component of quercimertin formed upon hydrolysis, possesses anti-inflammatory properties []. Studies have shown that quercimertin can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and suppress the activity of inflammatory enzymes []. These findings indicate its potential application in treating inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [].

Antidiabetic Potential:

Scientific evidence suggests that quercimertin may possess antidiabetic properties. Studies have reported its ability to improve insulin sensitivity, regulate blood glucose levels, and protect pancreatic beta cells from damage [, ]. These findings suggest its potential role in managing type 2 diabetes and its complications [].

Other Potential Applications:

Quercimeritrin is being explored for its potential applications in various other areas of scientific research. These include:

  • Neuroprotection: Studies suggest its potential role in protecting brain cells from damage and improving cognitive function [].
  • Antiviral activity: Research indicates its potential ability to inhibit the replication of certain viruses [].
  • Anticancer properties: Studies suggest its potential role in suppressing cancer cell growth and proliferation [].
Typical of flavonoid glycosides. It can be hydrolyzed by specific enzymes such as glycosidases, leading to the release of quercetin and glucose. This reaction is significant for enhancing the bioavailability of quercetin, particularly in the digestive system . Additionally, quercimeritrin can participate in redox reactions due to the presence of hydroxyl groups, allowing it to act as an antioxidant by scavenging free radicals .

Quercimeritrin exhibits notable biological activities, primarily attributed to its antioxidant properties. It has been shown to selectively inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, which may help regulate blood sugar levels and manage diabetes . The compound also demonstrates anti-inflammatory effects and potential anticancer activities, making it a subject of interest in pharmacological research .

Synthesis of quercimeritrin can be achieved through enzymatic or chemical glycosylation methods. One common approach involves using UDP-glycosyltransferases to transfer a glucose moiety to quercetin. This method is advantageous as it allows for regioselective glycosylation, yielding high purity products with minimal side reactions . Alternatively, chemical synthesis can be performed using activated glycosyl donors under controlled conditions to ensure specificity and yield .

Quercimeritrin finds applications in various fields:

  • Pharmaceuticals: Due to its bioactive properties, it is explored for use in dietary supplements aimed at managing diabetes and oxidative stress-related conditions.
  • Food Industry: As a natural antioxidant, it can be incorporated into food products to enhance shelf life and nutritional value.
  • Cosmetics: Its skin-protective properties make it suitable for formulations aimed at reducing oxidative damage from UV exposure .

Recent studies have highlighted the interaction mechanisms of quercimeritrin with enzymes such as alpha-glucosidase and alpha-amylase. The binding affinity of quercimeritrin is higher for alpha-glucosidase, indicating its potential as a selective inhibitor. Thermodynamic analyses suggest that hydrogen bonding and van der Waals interactions primarily drive these binding processes, contributing to its inhibitory effects on enzyme activity .

Quercimeritrin is part of a broader class of flavonoid glycosides. Below are several similar compounds:

Compound NameStructure TypeUnique Features
MyricitrinMyricetin 3-O-rhamnosideExhibits different glycosylation patterns; more potent against certain enzymes.
RutinQuercetin 3-O-rutinosideKnown for its stronger antioxidant activity but less selective inhibition compared to quercimeritrin.
IsoquercitrinQuercetin 3-O-glucosideHas different bioavailability profiles; less effective against alpha-glucosidase.
Kaempferol-3-O-glucosideKaempferol derivativeSimilar structure but differing biological activities; less studied than quercimeritrin.

Quercimeritrin's uniqueness lies in its specific glycosylation pattern at the 7-position of quercetin, which enhances its solubility and bioactivity compared to other flavonoid glycosides. Its selective inhibition of alpha-glucosidase further distinguishes it within this class of compounds .

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 g/mol

Monoisotopic Mass

464.09547607 g/mol

Heavy Atom Count

33

UNII

177033M1DL

Wikipedia

Quercimeritrin

Dates

Modify: 2023-08-15

Explore Compound Types